17-Desacetyl Rocuronium

Description

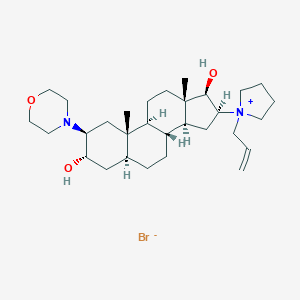

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51N2O3.BrH/c1-4-13-32(14-5-6-15-32)26-19-24-22-8-7-21-18-27(33)25(31-11-16-35-17-12-31)20-30(21,3)23(22)9-10-29(24,2)28(26)34;/h4,21-28,33-34H,1,5-20H2,2-3H3;1H/q+1;/p-1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLODZNGZVUFDC-DSBFZBMTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)[N+]4(CCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCOCC6)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCC4)CC=C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCOCC6)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922932 | |

| Record name | 2-(Morpholin-4-yl)-16-[1-(prop-2-en-1-yl)pyrrolidin-1-ium-1-yl]androstane-3,17-diol bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119302-86-2 | |

| Record name | Org 9943 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119302862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Morpholin-4-yl)-16-[1-(prop-2-en-1-yl)pyrrolidin-1-ium-1-yl]androstane-3,17-diol bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2β,3α,5α,16β,17β)-3,17-Dihydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)pyrrolidinium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESACETYLROCURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UGT518V8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 17-Desacetyl Rocuronium

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance of a Primary Metabolite

Rocuronium, a widely utilized aminosteroid non-depolarizing neuromuscular blocking agent, is valued for its rapid onset and intermediate duration of action.[1] Its primary metabolic fate in the liver involves deacetylation at the 17-position, yielding its principal metabolite, 17-desacetyl rocuronium.[2] While often considered clinically less significant due to its substantially reduced potency, a thorough understanding of the mechanism of action of this compound is crucial for a comprehensive pharmacological profile of rocuronium and for the development of novel neuromuscular blocking agents with optimized metabolic pathways. This guide provides a detailed exploration of the molecular interactions of this compound at the neuromuscular junction, its structure-activity relationship, and robust experimental protocols for its further characterization.

I. Metabolism and Formation of this compound

Rocuronium is primarily eliminated through hepatic uptake and biliary excretion.[3] A minor yet significant portion of the administered rocuronium undergoes metabolism in the liver to form this compound.[2] This metabolic conversion involves the hydrolysis of the acetyl group at the 17β-position of the steroid nucleus. While the metabolism of rocuronium is relatively limited, the formation of this compound is a key pathway to consider in its overall pharmacokinetic profile.[3]

II. Mechanism of Action at the Nicotinic Acetylcholine Receptor

Similar to its parent compound, this compound exerts its pharmacological effect at the neuromuscular junction by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs).[4] These ligand-gated ion channels, located on the postsynaptic membrane of the motor endplate, are crucial for initiating muscle contraction upon binding of the neurotransmitter acetylcholine (ACh).

The mechanism of action can be delineated as follows:

-

Competitive Antagonism: this compound competes with acetylcholine for the binding sites on the α-subunits of the nAChR. By occupying these sites without activating the receptor, it prevents acetylcholine from binding and inducing the conformational change necessary for ion channel opening.

-

Prevention of Depolarization: The binding of acetylcholine to the nAChR normally leads to an influx of sodium ions, causing depolarization of the motor endplate and subsequent muscle contraction. By blocking acetylcholine binding, this compound prevents this depolarization, leading to muscle relaxation or paralysis.[4]

-

Reversibility: The blockade induced by this compound is reversible. An increase in the concentration of acetylcholine in the synaptic cleft, for instance, through the administration of acetylcholinesterase inhibitors, can overcome the competitive antagonism and restore neuromuscular transmission.

III. Structure-Activity Relationship and Reduced Potency

A critical aspect of the pharmacology of this compound is its significantly lower neuromuscular blocking potency compared to rocuronium, estimated to be approximately 5-10%.[2] This marked difference in activity can be attributed to a key structural modification: the absence of the acetyl group at the 17-position.

Structure-activity relationship studies of aminosteroid neuromuscular blocking agents have highlighted the importance of the 17-acyloxy group for high-affinity binding to the nAChR.[5] This group is thought to be crucial for the proper orientation and interaction of the molecule within the receptor's binding pocket. The removal of this acetyl group in this compound leads to a weaker interaction with the receptor, resulting in a lower binding affinity and, consequently, reduced neuromuscular blocking potency. In contrast, modifications at the 3-position of the steroid nucleus have been shown to have a less pronounced effect on potency.[5]

| Compound | Structure | Relative Potency | Key Structural Feature |

| Rocuronium | Aminosteroid with 17-acetoxy group | High | 17-acyloxy group present |

| This compound | Aminosteroid with 17-hydroxyl group | Low (approx. 5-10% of rocuronium) | 17-acyloxy group absent |

IV. Quantifying the Interaction: Experimental Protocols

To date, there is a paucity of publicly available, specific quantitative data on the binding affinity and electrophysiological effects of this compound. To address this gap, the following detailed experimental protocols are provided as a guide for researchers to characterize its interaction with the nAChR.

A. Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a known radiolabeled antagonist from the nAChR.

1. Materials:

-

Receptor Source: Membranes prepared from cell lines expressing the human adult muscle-type nAChR (e.g., TE671 cells) or from Torpedo electric organ.

-

Radioligand: [³H]-α-bungarotoxin or another suitable high-affinity nAChR antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled nAChR antagonist (e.g., unlabeled α-bungarotoxin or pancuronium).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Filtration Apparatus: 96-well harvester and glass fiber filters.

-

Scintillation Counter and Cocktail.

2. Protocol:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total binding wells: Radioligand and assay buffer.

-

Non-specific binding wells: Radioligand and a saturating concentration of the non-specific binding control.

-

Competition wells: Radioligand and varying concentrations of this compound.

-

-

Add the receptor membrane preparation to all wells to initiate the binding reaction.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using the harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

V. Conclusion

This compound is a pharmacologically active metabolite of rocuronium that acts as a competitive antagonist at the nicotinic acetylcholine receptor. Its significantly reduced potency is primarily due to the absence of the 17-acyloxy group, which is critical for high-affinity binding. While its clinical contribution to neuromuscular blockade is generally considered minor, a detailed understanding of its mechanism of action is essential for a complete pharmacological picture of rocuronium. The experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the quantitative aspects of its interaction with the nAChR, thereby contributing to the broader knowledge of neuromuscular pharmacology and the development of safer and more effective neuromuscular blocking agents.

References

-

Rocuronium. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

-

Plath, D. P. (1999). Clinical pharmacokinetics of the newer neuromuscular blocking drugs. Clinical Pharmacokinetics, 36(3), 169–184. [Link]

-

Lee, C., & Lee, C. (2001). Structure, conformation, and action of neuromuscular blocking drugs. British Journal of Anaesthesia, 87(5), 755–769. [Link]

- Proost, J. H., Eriksson, L. I., Wierda, J. M., & Mirakhur, R. K. (1998). Pharmacokinetics and pharmacodynamics of rocuronium in patients with and without renal failure. European Journal of Anaesthesiology, 15(3), 313–321.

-

Rocuronium | C32H53N2O4+ | CID 441290. PubChem. [Link].

- Wierda, J. M., de Wit, A. P., Kuizenga, K., & Agoston, S. (1990). Clinical observations on the neuromuscular blocking action of Org 9426, a new steroidal non-depolarizing agent. British Journal of Anaesthesia, 64(4), 521–523.

- Mahajan, R. P., & Grover, V. K. (1994). Pharmacology of neuromuscular blocking drugs. Indian Journal of Anaesthesia, 38(4), 163-171.

-

Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120. [Link]

- Taylor, P. (1991). The cholinesterases. Journal of Biological Chemistry, 266(7), 4025-4028.

-

Sine, S. M. (2012). End-plate acetylcholine receptor: structure, mechanism, pharmacology, and disease. Physiological reviews, 92(3), 1189–1234. [Link]

-

Colquhoun, D. (1998). Binding, gating, affinity and efficacy: the interpretation of structure-activity relationships for agonists and of the effects of mutating receptors. British journal of pharmacology, 125(5), 924–947. [Link]

-

Unwin, N. (2005). Refined structure of the nicotinic acetylcholine receptor at 4Å resolution. Journal of molecular biology, 346(4), 967–989. [Link]

-

Karlin, A. (2002). Emerging structure of the nicotinic acetylcholine receptors. Nature reviews. Neuroscience, 3(2), 102–114. [Link]

-

Changeux, J. P., & Edelstein, S. J. (2005). Allosteric mechanisms of signal transduction. Science (New York, N.Y.), 308(5727), 1424–1428. [Link]

-

Giniatullin, R., Nistri, A., & Yakel, J. L. (2005). Desensitization of nicotinic ACh receptors: shaping cholinergic signaling. Trends in neurosciences, 28(7), 371–378. [Link]

-

Gay, E. A., & Yakel, J. L. (2007). Gating of nicotinic ACh receptors. Journal of physiology, 584(Pt 3), 727–734. [Link]

-

Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750. [Link]

-

Corringer, P. J., Le Novère, N., & Changeux, J. P. (2000). Nicotinic receptors at the amino acid level. Annual review of pharmacology and toxicology, 40, 431–458. [Link]

-

Hogg, R. C., Raggenbass, M., & Bertrand, D. (2003). Nicotinic acetylcholine receptors: from structure to brain function. Reviews of physiology, biochemistry and pharmacology, 147, 1–46. [Link]

-

Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699–729. [Link]

- Gu, Y., & Hall, Z. W. (1988).

- Mishina, M., Takai, T., Imoto, K., Noda, M., Takahashi, T., Numa, S., ... & Sakmann, B. (1986). Molecular distinction between fetal and adult forms of muscle acetylcholine receptor.

- Brejc, K., van Dijk, W. J., Klaassen, R. V., Schuurmans, M., van Der Oost, J., Smit, A. B., & Sixma, T. K. (2001). Crystal structure of an ACh-binding protein reveals the ligand-binding domain of nicotinic receptors.

-

Rocuronium. PubChem. [Link].

Sources

- 1. Rocuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]

- 3. Clinical pharmacokinetics of the newer neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rocuronium | C32H53N2O4+ | CID 441290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the In Vivo and In Vitro Assessment of 17-Desacetyl Rocuronium

This guide provides a detailed exploration of the preclinical evaluation of 17-Desacetyl Rocuronium, the primary metabolite of the widely used neuromuscular blocking agent, Rocuronium. Designed for researchers, scientists, and drug development professionals, this document synthesizes established pharmacological principles with practical, field-proven experimental methodologies. We will delve into the causality behind experimental design, ensuring a framework for robust and reproducible scientific inquiry.

Introduction: The Significance of Metabolite Activity

Rocuronium bromide is a non-depolarizing neuromuscular blocking agent with a rapid onset and intermediate duration of action, valued for its utility in facilitating tracheal intubation and providing skeletal muscle relaxation during surgical procedures.[1] Like many pharmaceuticals, rocuronium is metabolized in the body, primarily by the liver, through deacetylation at the 17-position of the steroid nucleus to form this compound.[2][3]

Understanding the pharmacological profile of this metabolite is not merely an academic exercise; it is a critical component of a comprehensive safety and efficacy evaluation. Active metabolites can contribute to the overall therapeutic effect, influence the duration of action, and in some cases, lead to prolonged or unexpected side effects. Therefore, rigorous in vivo and in vitro characterization of this compound is paramount.

Pharmacological Profile of this compound

Preclinical studies have established that this compound is a significantly less potent neuromuscular blocking agent than its parent compound, Rocuronium. It possesses approximately one-twentieth the neuromuscular blocking potency of Rocuronium.[1][4][5] This reduced activity is a key factor in the favorable safety profile of Rocuronium, as the contribution of its primary metabolite to the overall neuromuscular blockade is minimal.[6] The following sections will detail the experimental approaches that are fundamental to elucidating such a pharmacological relationship.

Part 1: In Vitro Assessment of Neuromuscular Blockade

In vitro preparations offer a controlled environment to dissect the direct action of a compound on the neuromuscular junction, free from the complexities of systemic circulation, distribution, and metabolism. The isolated phrenic nerve-hemidiaphragm preparation is the gold standard for this purpose.

The Phrenic Nerve-Hemidiaphragm Preparation: A Window into the Synapse

This ex vivo model maintains the integrity of the motor nerve, the neuromuscular junction, and the muscle fiber, allowing for the direct measurement of muscle contractile force in response to nerve stimulation. The rationale for its use lies in its ability to generate reproducible concentration-response curves, from which key potency metrics like the IC50 (the concentration required to inhibit 50% of the contractile response) can be derived.

Experimental Workflow: Phrenic Nerve-Hemidiaphragm Assay

Caption: Workflow for in vitro potency determination.

Detailed Protocol: Phrenic Nerve-Hemidiaphragm Assay

-

Preparation of Physiological Salt Solution: A Krebs-Henseleit or similar physiological salt solution is prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a physiological pH of 7.4.

-

Tissue Dissection: A rodent (typically a rat or mouse) is euthanized, and the phrenic nerve-hemidiaphragm is carefully dissected and transferred to the oxygenated physiological salt solution.

-

Mounting: The hemidiaphragm is mounted in a temperature-controlled organ bath. The muscular part is connected to an isometric force transducer, and the phrenic nerve is placed across a pair of stimulating electrodes.

-

Stimulation and Equilibration: The nerve is stimulated with supramaximal square-wave pulses (e.g., at a frequency of 0.1 Hz). The preparation is allowed to equilibrate for at least 30 minutes, or until a stable baseline twitch tension is achieved.

-

Cumulative Concentration-Response Curve Generation:

-

Once a stable baseline is established, this compound is added to the organ bath in a cumulative manner, with each subsequent concentration being added only after the effect of the previous one has reached a plateau.

-

The reduction in twitch height is recorded for each concentration.

-

-

Data Analysis: The percentage inhibition of the twitch response is calculated for each concentration relative to the baseline. These data are then plotted against the logarithm of the drug concentration to generate a sigmoidal concentration-response curve. Non-linear regression analysis is used to determine the IC50.

Self-Validation and Controls: The integrity of the preparation should be confirmed at the end of the experiment by eliciting a maximal contraction with direct muscle stimulation. A vehicle control experiment should also be performed to ensure that the solvent for the drug does not affect muscle contraction.

Part 2: In Vivo Assessment of Neuromuscular Function and Pharmacokinetics

In vivo studies are essential to understand how a compound behaves in a complete biological system, providing insights into its pharmacokinetics (PK) and pharmacodynamics (PD).

Animal Model Selection and Rationale

Cats have been historically used in the preclinical evaluation of neuromuscular blocking agents, as referenced in the FDA documentation for Rocuronium.[1][4][5] However, other species such as rats and dogs are also commonly used. The choice of species is often guided by historical data and the similarity of their physiological response to that of humans.

In Vivo Pharmacodynamics: Measuring Neuromuscular Blockade

The degree of neuromuscular blockade in an anesthetized animal is typically quantified by stimulating a peripheral nerve and measuring the resulting muscle response. This is analogous to the monitoring performed in human patients in a clinical setting.

Logical Relationship: In Vivo Neuromuscular Monitoring

Caption: In vivo assessment of neuromuscular blockade.

Detailed Protocol: In Vivo Neuromuscular Blockade in a Rodent Model

-

Anesthesia and Surgical Preparation:

-

The animal is anesthetized with an appropriate agent (e.g., a combination of ketamine and xylazine, or an inhalational anesthetic like isoflurane).

-

The sciatic nerve is surgically exposed. Stimulating electrodes are placed around the nerve.

-

The tendon of the corresponding muscle (e.g., tibialis anterior) is isolated and attached to a force-displacement transducer to measure isometric twitch tension.

-

-

Neuromuscular Monitoring:

-

Train-of-four (TOF) stimulation (four supramaximal stimuli at 2 Hz every 15 seconds) is applied to the sciatic nerve.

-

A baseline TOF response is established.

-

-

Drug Administration and Data Collection:

-

This compound is administered intravenously at varying doses to different groups of animals.

-

The depression of the first twitch (T1) of the TOF and the fade in the TOF ratio (T4/T1) are continuously recorded.

-

-

Data Analysis:

-

The maximum percentage of T1 depression is determined for each dose.

-

A dose-response curve is constructed by plotting the percentage of T1 depression against the logarithm of the dose.

-

The ED50 (the dose required to produce 50% depression of T1) is calculated from this curve.

-

The duration of action can also be determined by measuring the time from drug administration to the recovery of T1 to a certain percentage of its baseline value (e.g., 25% or 75%).

-

Pharmacokinetic Analysis

To correlate the pharmacodynamic effects with the concentration of the drug in the body, a pharmacokinetic study is conducted in parallel.

Detailed Protocol: Pharmacokinetic Sampling and Analysis

-

Catheterization and Dosing: In a separate cohort of animals, indwelling catheters are placed for intravenous drug administration and serial blood sampling. A known dose of this compound is administered.

-

Blood Sampling: Blood samples are collected at predefined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 120, and 240 minutes) after drug administration.

-

Sample Processing and Analysis:

-

Plasma is separated from the blood samples by centrifugation.

-

The concentration of this compound in the plasma is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

-

-

Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as clearance, volume of distribution, and elimination half-life.

Part 3: Data Synthesis and Interpretation

The ultimate goal of these studies is to build a comprehensive understanding of the pharmacological profile of this compound.

Quantitative Data Summary

While specific preclinical studies detailing the dose-response of this compound are not publicly available, the established relative potency allows for a comparative summary.

| Compound | Relative In Vivo Potency | ED95 (Rocuronium) |

| Rocuronium | 1 | ~0.3 mg/kg[2] |

| This compound | ~1/20th of Rocuronium | Estimated to be significantly higher |

This table clearly illustrates the substantially lower potency of the metabolite compared to the parent drug.

Connecting In Vitro and In Vivo Findings

A robust preclinical evaluation demonstrates a clear correlation between in vitro potency (IC50) and in vivo potency (ED50). While the absolute values will differ due to factors like drug distribution and metabolism in the whole animal, a less potent compound in the phrenic nerve-hemidiaphragm assay is expected to be less potent in vivo. The finding that this compound is significantly less potent than Rocuronium is consistent with this principle.

Conclusion: A Metabolite of Minor Clinical Significance

References

-

National Center for Biotechnology Information. (n.d.). Rocuronium. In StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Rocuronium Bromide Injection Prescribing Information. Retrieved from [Link]

-

Zanetti, G., Negro, S., Pirazzini, M., & Caccin, P. (2018). Mouse Phrenic Nerve Hemidiaphragm Assay (MPN). Bio-protocol, 8(5), e2759. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Rocuronium - accessdata.fda.gov. Retrieved from [Link]

-

Lee, J. H., Lee, S. I., Chung, C. J., Lee, J. H., Lee, S. C., Choi, S. R., & Kim, Y. J. (2016). The neuromuscular effects of rocuronium under sevoflurane-remifentanil or propofol-remifentanil anesthesia: A randomized clinical comparative study in an Asian population. BMC Anesthesiology, 16(1), 65. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rocuronium. PubChem Compound Summary for CID 441290. Retrieved from [Link]

-

Magorian, T., Lynam, D. P., Caldwell, J. E., & Miller, R. D. (1995). The neuromuscular effects of rocuronium on the diaphragm and adductor pollicis muscles in anesthetized patients. Anesthesiology, 83(5), 947–952. Retrieved from [Link]

-

Abdel-Salam, Z. A., & El-Kerdawy, A. M. (2015). Comparison between rocuronium and cisatracurium: Efficacy and safety, in patients requiring general anesthesia. International Journal of Medical Anesthesiology, 2(4), 23-29. Retrieved from [Link]

-

Deranged Physiology. (2023, December 21). Speed of onset of neuromuscular blockade. Retrieved from [Link]

-

el-Kasaby, A. M., Atef, H. M., Helmy, A. M., & Hamdy, M. M. (1995). Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids. British journal of anaesthesia, 75(1), 37–41. Retrieved from [Link]

-

Drugs.com. (2024, April 2). Rocuronium Dosage Guide + Max Dose, Adjustments. Retrieved from [Link]

-

Wright, P. M., Caldwell, J. E., & Miller, R. D. (1994). Rocuronium potency and recovery characteristics during steady-state desflurane, sevoflurane, isoflurane or propofol anaesthesia. British journal of anaesthesia, 73(1), 35–39. Retrieved from [Link]

-

Cooper, R. A., Maddineni, V. R., & Mirakhur, R. K. (1993). Neuromuscular effects of rocuronium bromide (Org 9426) during fentanyl and halothane anaesthesia. British journal of anaesthesia, 71(2), 233–236. Retrieved from [Link]

-

Anesthesia Key. (2020, March 7). Pharmacology of Neuromuscular Blocking Drugs. Retrieved from [Link]

-

MSD Veterinary Manual. (n.d.). Neuromuscular Blocking Agents for Animals. Retrieved from [Link]

-

Tsai, S. K., Lee, C., & Chen, T. I. (1995). Comparison of neuromuscular action of rocuronium, a new steroidal non-depolarizing agent, with vecuronium. Ma zui xue za zhi=Anaesthesiologica Sinica, 33(2), 75–81. Retrieved from [Link]

-

Tassonyi, E. (2024). Assessment of function of the neuromuscular junction in phrenic nerve-diaphragm preparation. Retrieved from [Link]

-

Kopman, A. F., & Eikermann, M. (2010). Determining the potency of neuromuscular blockers: are traditional methods flawed?. British journal of anaesthesia, 104(6), 679–683. Retrieved from [Link]

-

Auer, U., Schorn, A., & Moens, Y. (2006). A clinical study of the effects of rocuronium in isoflurane-anaesthetized cats. Veterinary anaesthesia and analgesia, 33(4), 223–228. Retrieved from [Link]

-

JoVE. (2023, September 22). Nondepolarizing (Competitive) Neuromuscular Blockers: Pharmacokinetics [Video]. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Rocuronium bromide injection - accessdata.fda.gov. Retrieved from [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Rocuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Rocuronium | C32H53N2O4+ | CID 441290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fda.report [fda.report]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Rocuronium bromide: Mechanism, Pharmacology, Elimination Pathways, Metabolism and Pharmacodynamics_Chemicalbook [chemicalbook.com]

A Technical Guide to the Biological Activity of Rocuronium Impurities

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides an in-depth technical exploration of the biological activity of impurities associated with rocuronium, a widely used non-depolarizing neuromuscular blocking agent. By synthesizing field-proven insights with established scientific principles, this document serves as a critical resource for understanding the potential pharmacological and toxicological impact of these related substances.

Introduction: The Criticality of Impurity Profiling in Neuromuscular Blocking Agents

Rocuronium bromide is an aminosteroid neuromuscular blocker with a rapid onset and intermediate duration of action.[1] It functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[2] By blocking the action of acetylcholine, rocuronium prevents depolarization of the muscle fiber, leading to skeletal muscle relaxation, a crucial component of general anesthesia for facilitating endotracheal intubation and optimizing surgical conditions.[1]

The synthesis and degradation of rocuronium can result in the formation of various impurities. From a drug development and patient safety perspective, the presence of these impurities necessitates a thorough evaluation of their biological activity. Even structurally similar molecules can exhibit vastly different pharmacological profiles. An impurity might possess:

-

Residual Neuromuscular Blocking Activity: Potentially altering the intended dose-response and duration of action of rocuronium.

-

Cardiovascular Side Effects: Such as vagolytic effects leading to tachycardia, which are undesirable in many clinical scenarios.[3]

-

Histamine-Releasing Propensity: Leading to allergic reactions, hypotension, and bronchoconstriction.[4]

-

Novel Toxicities: Unrelated to the primary mechanism of action of rocuronium.

Regulatory bodies, guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), mandate the identification and qualification of impurities that exceed specific thresholds.[5][6] The ICH Q3A(R2) guideline, in particular, provides a framework for assessing the safety of impurities in new drug substances.[5] This guide will delve into the known biological activities of key rocuronium impurities and the methodologies employed to assess them, providing a comprehensive understanding for professionals in the field.

The Landscape of Rocuronium Impurities

Impurities in rocuronium bromide can be classified based on their origin, including starting materials, by-products of the synthesis, and degradation products. Two notable impurities that have been identified are:

-

Rocuronium Impurity C (17-desacetyl-rocuronium): This impurity is also a known metabolite of rocuronium.[7] It is formed by the hydrolysis of the acetyl group at the 17-position of the steroid nucleus.

-

Rocuronium Impurity F (2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide): A process-related impurity that differs from rocuronium in the substituent at the 2-position of the steroid nucleus.

A comprehensive analysis of rocuronium bromide often involves the detection and quantification of a panel of up to eight or more potential impurities.[6]

Biological Activity of Key Rocuronium Impurities

While extensive public data on the specific biological activities of all rocuronium impurities is limited, insights can be drawn from metabolic studies and the pharmacology of structurally related compounds.

Neuromuscular Blocking Potency

The primary concern with any impurity in a neuromuscular blocking agent is its own potential to block nAChRs.

-

17-desacetyl-rocuronium (Impurity C): This metabolite is considered to be less active than the parent rocuronium molecule.[7] Studies on analogous compounds, such as the 17-hydroxy analogue of the neuromuscular blocker Org 9426, have shown a potency that is approximately 20 times lower than the parent compound.[2] This suggests that the acetyl group at the 17-position is crucial for potent neuromuscular blocking activity. The lower potency is a key factor in the principle that rocuronium's rapid onset of action is linked to its relatively low potency compared to other aminosteroid relaxants, requiring a higher number of molecules to be administered to achieve the desired effect.[8]

The neuromuscular blocking potency of a compound is typically quantified by its ED95 value, the dose required to produce a 95% depression of the twitch height in response to nerve stimulation.[9] The ED95 for rocuronium is approximately 0.3 mg/kg.[7][10]

Table 1: Comparative Neuromuscular Blocking Potency

| Compound | ED95 (approx.) | Relative Potency (Rocuronium = 1) | Notes |

| Rocuronium | 0.3 mg/kg[7][10] | 1 | Reference compound. |

| 17-desacetyl-rocuronium (Impurity C) | Data not publicly available | Significantly less than 1 (estimated) | Considered a less active metabolite.[7] |

| Vecuronium | ~0.04-0.05 mg/kg | ~6-8 | A more potent aminosteroid relaxant.[8][9] |

| Pancuronium | ~0.06 mg/kg | ~5 | A more potent aminosteroid relaxant.[9] |

Cardiovascular Effects

Aminosteroidal neuromuscular blocking agents can exert effects on the cardiovascular system, primarily through blockade of muscarinic receptors in the heart (vagolytic effect), which can lead to tachycardia.[3] Rocuronium itself is known to be very cardiac stable, with minimal impact on heart rate or blood pressure at standard clinical doses.[4][10]

The potential for impurities to induce cardiovascular side effects is a critical safety consideration. While specific data for isolated rocuronium impurities is scarce in public literature, the general cardiovascular stability of rocuronium suggests that structurally similar impurities at low concentrations are unlikely to produce significant hemodynamic changes. However, any impurity that reaches a qualification threshold must be assessed for these effects.

Histamine Release

Histamine release from mast cells is a known adverse effect of some neuromuscular blocking agents, which can lead to cutaneous reactions, hypotension, and bronchoconstriction.[4] Rocuronium is reported to have a very low propensity for causing histamine release. A case report in a dog suggested a possible histamine-mediated hypotensive and tachycardic episode following rocuronium administration, which was successfully treated with an antihistamine.[11] This highlights the importance of evaluating the histamine-releasing potential of any new compound or significant impurity.

Methodologies for Assessing Biological Activity

A multi-tiered approach involving in vitro, ex vivo, and in vivo models is essential for a comprehensive assessment of the biological activity of rocuronium impurities.

Ex Vivo Assessment of Neuromuscular Blockade: The Phrenic Nerve-Hemidiaphragm Preparation

The isolated phrenic nerve-hemidiaphragm preparation is a classic and robust ex vivo model for studying the effects of neuromuscular blocking agents.[12][13]

Rationale: This preparation maintains the integrity of the neuromuscular junction, allowing for the direct assessment of a compound's ability to inhibit nerve-stimulated muscle contraction in a controlled environment, free from systemic physiological variables.

-

Animal Euthanasia and Dissection:

-

Humanely euthanize a male Wistar rat (200-250 g) according to approved animal care and use protocols.

-

Rapidly perform a thoracotomy to expose the diaphragm and phrenic nerve.

-

Carefully dissect one hemidiaphragm with the phrenic nerve attached, ensuring a sufficient length of the nerve for stimulation.[14]

-

A thread is tied to the tendinous end of the hemidiaphragm.[13]

-

-

Mounting the Preparation:

-

Mount the preparation in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.[13]

-

The costal margin of the hemidiaphragm is pinned to a support, and the tendinous end is connected via the thread to an isometric force transducer.

-

-

Stimulation and Recording:

-

The phrenic nerve is drawn into a suction electrode for stimulation.

-

Apply supramaximal square-wave pulses (e.g., 0.2 ms duration) at a frequency of 0.1 Hz to elicit twitch contractions.

-

Allow the preparation to equilibrate for at least 30 minutes until a stable baseline twitch tension is achieved.

-

-

Drug Administration and Data Analysis:

-

Add the test compound (e.g., rocuronium impurity) to the organ bath in a cumulative concentration-response manner.

-

Record the inhibition of twitch height at each concentration.

-

Calculate the IC50 (the concentration required to produce 50% inhibition of the maximal twitch response) to determine the potency of the impurity relative to rocuronium.

-

In Vivo Assessment of Neuromuscular Blockade and Cardiovascular Effects

In vivo models are essential for understanding the integrated physiological effects of a compound, including its pharmacokinetic profile and systemic effects. The cat is a commonly used species for evaluating neuromuscular blocking agents.[15][16]

Rationale: The cat model provides a sensitive and reproducible measure of neuromuscular blockade and allows for the simultaneous monitoring of cardiovascular parameters such as heart rate and blood pressure.

-

Animal Preparation:

-

Anesthetize a healthy adult cat according to an approved protocol (e.g., induction with ketamine/midazolam, maintenance with isoflurane).[16]

-

Intubate the trachea and provide mechanical ventilation.

-

Catheterize a femoral artery for direct blood pressure monitoring and a femoral vein for drug administration.

-

Monitor vital signs, including heart rate, ECG, and body temperature.

-

-

Neuromuscular Monitoring:

-

Isolate the sciatic or ulnar nerve for stimulation.[16]

-

Attach electrodes to the nerve and a force transducer to the corresponding muscle (e.g., tibialis anterior or adductor pollicis) to record twitch tension.

-

Apply a train-of-four (TOF) stimulation pattern (four supramaximal stimuli at 2 Hz every 15 seconds).[17]

-

Record baseline twitch responses until stable.

-

-

Drug Administration and Monitoring:

-

Administer the test compound intravenously as a bolus dose or infusion.

-

Continuously record the twitch response, heart rate, and mean arterial pressure.

-

Determine the ED95 for neuromuscular blockade.

-

Observe for any significant changes in cardiovascular parameters at doses up to and exceeding the neuromuscular blocking dose.

-

-

Data Analysis:

-

Quantify the degree of neuromuscular blockade as the percentage depression of the first twitch (T1) of the TOF.

-

Analyze changes in heart rate and mean arterial pressure from baseline.

-

Compare the potency and cardiovascular profile of the impurity to that of rocuronium.

-

Assessment of Histamine Release Potential

In vitro assays using mast cells or basophils are valuable screening tools to assess a compound's potential to induce histamine release.[18]

Rationale: These assays provide a direct measure of the degranulation of key immune cells involved in allergic reactions, offering a sensitive and specific method to identify potential safety liabilities early in development.

-

Blood Collection:

-

Collect fresh human or animal blood into tubes containing heparin as an anticoagulant.

-

-

Incubation with Test Compound:

-

Pipette aliquots of the heparinized whole blood into tubes.[19]

-

Add various concentrations of the test compound (rocuronium impurity).

-

Include a positive control (e.g., a known histamine-releasing agent like compound 48/80 or anti-IgE) and a negative control (buffer).

-

To determine the total histamine content, lyse a separate aliquot of blood with a hypotonic solution.[19]

-

Incubate all tubes at 37°C for 60 minutes.[19]

-

-

Sample Processing:

-

Histamine Quantification:

-

Measure the histamine concentration in the supernatants using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the percentage of histamine release for each concentration of the test compound relative to the total histamine content.

-

Regulatory Perspectives and Impurity Qualification

The ICH Q3A(R2) guideline provides a systematic approach for the identification and qualification of impurities in new drug substances.[5] Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified.

An impurity is considered qualified if its levels in the new drug substance are at or below the levels present in batches used in pivotal clinical trials or toxicology studies. If an impurity is also a significant metabolite in humans or animal models, it is generally considered qualified.[20]

When an impurity exceeds the qualification threshold and is not a significant metabolite, further safety studies are typically required.[5] The decision to proceed with these studies is guided by a decision tree, which considers the maximum daily dose of the drug and the concentration of the impurity.

Figure 1: Workflow for Impurity Identification and Biological Characterization

Sources

- 1. vetlexicon.com [vetlexicon.com]

- 2. Effects of a new neuromuscular blocking agent (Org 9426) in anaesthetized cats and pigs and in isolated nerve-muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cardiovascular effects of pancuronium in the dog during pentobarbitone anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of hemodynamic changes following administration of rocuronium in a dog presenting for an ophthalmic procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. ICH Official web site : ICH [ich.org]

- 7. Rocuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dose-response and time-course of action of rocuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Occurrence of hemodynamic changes following administration of rocuronium in a dog presenting for an ophthalmic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.unipd.it [research.unipd.it]

- 15. Use of neuromuscular blockade with rocuronium bromide for intubation in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A clinical study of the effects of rocuronium in isoflurane-anaesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. animalcare.ubc.ca [animalcare.ubc.ca]

- 18. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. novamedline.com [novamedline.com]

- 20. issx.org [issx.org]

17-Desacetyl Rocuronium as a Rocuronium Impurity: A Guide to Identification, Formation, and Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a comprehensive technical overview of 17-desacetyl rocuronium, a critical impurity associated with the neuromuscular blocking agent, rocuronium bromide. Adherence to stringent purity thresholds is paramount for the safety and efficacy of pharmaceutical products. This document synthesizes field-proven insights and authoritative data to equip researchers and drug development professionals with the necessary knowledge to understand and control this specific impurity.

Introduction: The Imperative of Purity in Rocuronium Bromide

Rocuronium bromide is an aminosteroidal non-depolarizing neuromuscular blocking agent widely used in clinical settings to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation.[1] Its rapid onset and intermediate duration of action make it a valuable therapeutic agent. The quality of rocuronium bromide is critically dependent on the control of its impurities, which can arise during synthesis or degradation.

This compound (designated as Impurity C in both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP)) is the principal degradation product of rocuronium bromide.[1][2][3][4] While its metabolite, 17-desacetyl-rocuronium, possesses only about one-twentieth the neuromuscular blocking potency of the parent drug, its presence in the final drug product is a direct indicator of product stability and must be strictly controlled within pharmacopeial limits.[5][6] This guide will elucidate the formation pathways of this impurity and detail the analytical methodologies required for its robust quantification.

Physicochemical Profile: Rocuronium vs. This compound

Understanding the structural and chemical differences between the active pharmaceutical ingredient (API) and its impurity is the cornerstone of developing effective analytical separation techniques. The primary difference is the hydrolysis of the acetyl ester group at the 17-position of the steroid nucleus to a hydroxyl group.

| Property | Rocuronium Bromide | This compound Bromide |

| Chemical Name | 1-[(2β,3α,5α,16β,17β)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-1-yl]-1-allylpyrrolidinium bromide | 1-[(2β,3α,5α,16β,17β)-3,17-dihydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-1-yl]-1-allylpyrrolidinium bromide[7] |

| Molecular Formula | C₃₂H₅₃BrN₂O₄[1] | C₃₀H₅₁BrN₂O₃[1] |

| Molecular Weight | 609.68 g/mol [1] | 567.64 g/mol [1][8] |

| CAS Number | 119302-91-9[1] | 119302-86-2[1][7][8][9] |

| Key Structural Feature | Acetoxy group at C17 | Hydroxyl group at C17 |

This seemingly minor structural modification results in an increased polarity for this compound, a property that is exploited for chromatographic separation.

Formation Pathways and Mechanisms

The presence of this compound in a drug substance or product can be attributed to two main pathways: its formation as a process-related impurity during synthesis and its emergence as a degradation product during storage.

Synthetic Pathway Impurity

The synthesis of rocuronium bromide involves the selective acetylation of the diol precursor, (2β, 3α, 5α, 16β, 17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol.[10] Achieving perfect selectivity for the 17-hydroxyl group over the 3-hydroxyl group is challenging. Incomplete acetylation during this step directly leads to the presence of the dihydroxy precursor, which, upon subsequent allylation, forms this compound.

Degradation Pathway: Hydrolysis

Rocuronium bromide's ester linkage at the C17 position is susceptible to hydrolysis. This degradation is the primary pathway for the formation of this compound post-synthesis and is accelerated by factors such as moisture and non-optimal pH conditions.[3] This instability underscores the need for a stability-indicating analytical method to monitor the drug product's shelf life.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US10869876B2 - Rocuronium preparation with improved stability - Google Patents [patents.google.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. allmpus.com [allmpus.com]

- 8. This compound Bromide | LGC Standards [lgcstandards.com]

- 9. This compound Bromide | 119302-86-2 [chemicalbook.com]

- 10. DE112005000178T5 - Process for the preparation of rocuronium bromide and intermediates thereof - Google Patents [patents.google.com]

A Comprehensive Toxicological Assessment of 17-Desacetyl Rocuronium: A Technical Guide for Preclinical Development

This guide provides an in-depth technical framework for the toxicological assessment of 17-desacetyl rocuronium, the primary metabolite of the neuromuscular blocking agent rocuronium bromide. Designed for researchers, scientists, and drug development professionals, this document outlines a comprehensive, scientifically rigorous approach to evaluating the safety profile of this metabolite. Our narrative is grounded in established regulatory principles and provides detailed, field-proven experimental protocols.

Executive Summary: The "Why" Behind the Assessment

The preclinical safety evaluation of drug metabolites is a critical component of any drug development program. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established clear guidelines for when a metabolite's toxicological profile must be independently characterized.[1][2][3] The central tenet of these guidelines is the concept of "disproportionate drug metabolites" — those that are unique to humans or are present at significantly higher concentrations in humans than in the animal species used for primary toxicology studies of the parent drug.[2][3]

This compound is a known metabolite of rocuronium, formed via hepatic metabolism. While it is generally considered to be a minor and less pharmacologically active metabolite, a thorough toxicological assessment is warranted under certain conditions, such as in specific patient populations (e.g., those with hepatic impairment) where its exposure might be elevated. This guide provides a roadmap for such an assessment, ensuring a robust and scientifically sound evaluation of its potential risks.

The Regulatory Imperative: Is a Full Toxicological Workup Necessary?

The decision to conduct a full toxicological workup on a metabolite is guided by the ICH M3(R2) and FDA guidelines.[1][2][4] A nonclinical characterization of a human metabolite is generally warranted when:

-

The metabolite's exposure is greater than 10% of the total drug-related exposure at steady state.[1][2]

-

The metabolite is present at significantly greater levels in humans than the maximum exposure observed in the preclinical toxicity studies of the parent drug.[1]

For this compound, initial assessments have indicated that it is rarely observed in significant amounts in human plasma or urine following standard doses of rocuronium. However, a formal risk assessment should be conducted, particularly in scenarios that could lead to altered metabolism and accumulation.

The following diagram illustrates the decision-making workflow for determining the necessity of a dedicated toxicological assessment for a drug metabolite like this compound.

Caption: Decision workflow for metabolite toxicological assessment.

A Phased Approach to Toxicological Evaluation

Should a full toxicological assessment of this compound be deemed necessary, a tiered approach is recommended. This approach begins with in vitro assays to assess baseline cytotoxicity and genotoxicity, followed by more specific in vitro and, if necessary, in vivo studies to evaluate potential target organ toxicities.

The following diagram outlines the recommended phased approach.

Caption: Phased approach to toxicological evaluation.

Core Toxicological Endpoints and Experimental Protocols

This section details the key toxicological endpoints to be evaluated and provides step-by-step methodologies for the essential experiments.

General Cytotoxicity

Rationale: The initial assessment of cytotoxicity provides a baseline understanding of the concentration at which a compound elicits overt cellular damage. This data is crucial for dose selection in subsequent, more specific assays. A variety of assays are available to measure cytotoxicity, each with its own mechanistic basis.[5][6]

Recommended Protocol: Neutral Red Uptake (NRU) Assay (OECD TG 129)

-

Cell Culture: Plate Balb/c 3T3 cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Exposure: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24 hours.

-

Neutral Red Staining: Remove the treatment medium and incubate the cells with a medium containing neutral red dye for 3 hours. The dye is taken up and accumulates in the lysosomes of viable cells.

-

Dye Extraction: Wash the cells and then extract the dye from the lysosomes using a destain solution.

-

Quantification: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of the test substance that causes a 50% reduction in neutral red uptake (IC50) relative to the vehicle control.

Genotoxicity

Rationale: Genotoxicity assessment is a cornerstone of safety evaluation, as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenicity and heritable diseases. A standard battery of in vitro and, if necessary, in vivo tests is required to assess different types of genetic damage.[7]

4.2.1 In Vitro Genotoxicity

Recommended Protocol 1: Bacterial Reverse Mutation Assay (Ames Test; OECD TG 471) [8][9]

-

Strain Selection: Utilize a panel of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) strains to detect different types of point mutations.

-

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to assess the genotoxicity of the parent compound and its metabolites.

-

Exposure: Expose the bacterial strains to a range of concentrations of this compound using either the plate incorporation or pre-incubation method.

-

Scoring: After a 48-72 hour incubation period, count the number of revertant colonies on each plate.

-

Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies that is at least double the background (solvent control) count in at least one strain.

Recommended Protocol 2: In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473) [10][11][12][13][14]

-

Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Exposure: Treat the cells with at least three analyzable concentrations of this compound, both with and without S9 metabolic activation.

-

Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures.

-

Harvesting and Staining: Harvest the cells, prepare chromosome spreads on microscope slides, and stain with Giemsa.

-

Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for structural and numerical chromosomal aberrations.

-

Data Analysis: A significant, concentration-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control indicates a positive result.

4.2.2 In Vivo Genotoxicity (if in vitro tests are positive)

Recommended Protocol: Mammalian Erythrocyte Micronucleus Test (OECD TG 474) [7][15][16][17][18]

-

Animal Model: Use a rodent species, typically rats or mice.

-

Dosing: Administer this compound to the animals via a clinically relevant route at three dose levels, including a maximum tolerated dose (MTD).

-

Sample Collection: Collect bone marrow or peripheral blood samples at appropriate time points after the final dose.

-

Slide Preparation and Staining: Prepare smears and stain with a fluorescent dye (e.g., acridine orange) to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Scoring: Score at least 2000 polychromatic erythrocytes per animal for the presence of micronuclei.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control group indicates a positive result.

Cardiotoxicity

Rationale: Drug-induced cardiotoxicity is a major cause of drug attrition.[19] A key mechanism is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias.[20][21][22]

Recommended Protocol: hERG Potassium Channel Assay [20][23]

-

Cell System: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).

-

Electrophysiology: Employ the whole-cell patch-clamp technique to record hERG channel currents.

-

Compound Application: Perfuse the cells with a range of concentrations of this compound.

-

Data Acquisition: Measure the effect of the compound on the hERG current amplitude and kinetics.

-

Data Analysis: Determine the concentration of this compound that causes 50% inhibition of the hERG current (IC50). This value is then compared to the expected therapeutic plasma concentration to assess the risk of QT prolongation.

Neurotoxicity

Rationale: As a metabolite of a neuromuscular blocking agent, it is prudent to assess the potential for neurotoxic effects, even though this compound has significantly lower potency at the neuromuscular junction than the parent compound.

Recommended Protocol: In Vivo Neurotoxicity Screening Battery (OECD TG 424) [24][25]

-

Animal Model: Use a rodent species, typically rats.

-

Dosing: Administer this compound at three dose levels.

-

Functional Observational Battery (FOB): Conduct a series of standardized observations to assess changes in autonomic function, neuromuscular function, and sensory-motor responses.

-

Motor Activity Assessment: Quantify spontaneous motor activity using an automated device.

-

Neuropathology: At the end of the study, perform a detailed histopathological examination of the central and peripheral nervous systems.

-

Data Analysis: Analyze the data for any dose-related changes in behavior, motor activity, or neurohistopathology.

Acute Systemic Toxicity

Rationale: An acute systemic toxicity study provides information on the potential health hazards that may arise from a single, short-term exposure to a substance. The Up-and-Down Procedure is a refined method that reduces the number of animals required compared to traditional LD50 studies.[26][27][28][29][30]

Recommended Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425) [26][27][28][29][30]

-

Animal Model: Use a single sex of a rodent species (usually female rats).

-

Dosing: Administer a single oral dose of this compound to one animal.

-

Sequential Dosing: Based on the outcome (survival or death) after 48 hours, the dose for the next animal is increased or decreased by a fixed factor. This process is continued until stopping criteria are met.

-

Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

-

Data Analysis: Use the maximum likelihood method to calculate the LD50 and its confidence interval.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Toxicity Data for this compound

| Assay | Endpoint | Result |

| General Cytotoxicity | ||

| Neutral Red Uptake (Balb/c 3T3) | IC50 (µM) | Data to be generated |

| Genotoxicity | ||

| Ames Test (OECD 471) | Mutagenic Potential | Data to be generated |

| Chromosomal Aberration (OECD 473) | Clastogenic Potential | Data to be generated |

| Cardiotoxicity | ||

| hERG Assay | IC50 (µM) | Data to be generated |

Table 2: Summary of In Vivo Toxicity Data for this compound (if warranted)

| Assay | Species/Strain | Route of Administration | Endpoint | Result |

| Acute Systemic Toxicity | ||||

| OECD 425 | Rat (Female) | Oral | LD50 (mg/kg) | Data to be generated |

| Genotoxicity | ||||

| Micronucleus Test (OECD 474) | Mouse/Rat | Relevant Route | Genotoxic Potential | Data to be generated |

| Neurotoxicity | ||||

| Screening Battery (OECD 424) | Rat | Relevant Route | NOAEL (mg/kg/day) | Data to be generated |

NOAEL: No Observed Adverse Effect Level

Conclusion: A Pathway to a Comprehensive Safety Profile

This technical guide provides a robust and scientifically sound framework for the toxicological assessment of this compound. By adhering to international regulatory guidelines and employing validated experimental protocols, researchers and drug development professionals can generate the necessary data to thoroughly characterize the safety profile of this metabolite. A comprehensive understanding of the potential toxicities of this compound is essential for ensuring patient safety and for the successful progression of rocuronium-based therapies.

References

-

Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What's REALLY Necessary to Ascertain Exposure Coverage in Safety Tests?. Available from: [Link]

-

FDA. Safety Testing of Drug Metabolites Guidance for Industry. Available from: [Link]

-

OECD. OECD Guidelines for the Testing of Chemicals. Available from: [Link]

-

Rochais C, et al. hERG toxicity assessment: Useful guidelines for drug design. Eur J Med Chem. 2020;200:112290. Available from: [Link]

-

European Medicines Agency. ICH guideline M3(R2) - questions and answers. Available from: [Link]

-

Pesticide Registration Toolkit. Acute neurotoxicity (rat). Available from: [Link]

-

FDA. Safety Testing of Drug Metabolites. Available from: [Link]

-

US EPA. Acute Oral Toxicity Up-And-Down-Procedure. Available from: [Link]

-

Creative Bioarray. hERG Safety Assay. Available from: [Link]

-

NIB. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Available from: [Link]

-

Karolinska Institutet. Risk assessment of developmental neurotoxicity: Evaluation of the OECD TG 426 test guideline and guidance documents. Available from: [Link]

-

Eurofins. The Ames Test or Bacterial Reverse Mutation Test. Available from: [Link]

-

WCA Environment. Genotoxicity testing – combined in vivo micronucleus and comet assays. Available from: [Link]

-

ChemHelp ASAP. hERG channel inhibition & cardiotoxicity. Available from: [Link]

-

ResearchGate. Update on in vitro cytotoxicity assays for drug development. Available from: [Link]

-

IVAMI. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). Available from: [Link]

-

Computational determination of hERG-related cardiotoxicity of drug candidates. Available from: [Link]

-

ICH. Guidance on nonclinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals. Available from: [Link]

-

Regulations.gov. Health Effects Test Guidelines OPPTS 870.6200 Neurotoxicity Screening Battery. Available from: [Link]

-

Tox Lab. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Available from: [Link]

-

Vivotecnia. AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Available from: [Link]

-

Delaware Valley Drug Metabolism Discussion Group. An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. Available from: [Link]

-

Gentronix. OECD 474: In vivo Micronucleus Assay. Available from: [Link]

-

OECD. OECD 425/OCSPP 870.1100: Acute oral toxicity (up-and-down). Available from: [Link]

-

PubMed Central. New approach methods to assess developmental and adult neurotoxicity for regulatory use: a PARC work package 5 project. Available from: [Link]

-

SGS. OnePCR In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT. Available from: [Link]

-

PubMed Central. The micronucleus test—most widely used in vivo genotoxicity test—. Available from: [Link]

-

CPT Labs. Ames Mutagenicity Testing (OECD 471). Available from: [Link]

-

Oreate AI Blog. Technical Analysis and Application of the Cardiotoxicity-hERG Potassium Channel Inhibition Prediction Model. Available from: [Link]

-

PubMed Central. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]

-

PubMed Central. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Available from: [Link]

-

Altogen Labs. Acute Toxicology Test OECD 425. Available from: [Link]

-

Scantox. In vivo Micronucleus Assay. Available from: [Link]

-

OECD. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Available from: [Link]

-

Nucro-Technics. OECD 474: In vivo Mammalian Micronucleus Test. Available from: [Link]

-

Charles River Laboratories. Chromosome Aberration Test. Available from: [Link]

-

ECHA. Updates to OECD in vitro and in chemico test guidelines. Available from: [Link]

-

SlideShare. Oced 473 chromosomal aberration. Available from: [Link]

-

FDA. Template for Genetic Toxicity Study: in vitro Mammalian Chromosomal Aberration Test. Available from: [Link]

-

Regulations.gov. FINAL REPORT. Available from: [Link]

Sources

- 1. Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What’s REALLY Necessary to Ascertain Exposure Coverage in Safety Tests? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wca-environment.com [wca-environment.com]

- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 9. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genedirex.com [genedirex.com]

- 11. criver.com [criver.com]

- 12. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 13. Template for Genetic Toxicity Study: in vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. gentronix.co.uk [gentronix.co.uk]

- 16. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scantox.com [scantox.com]

- 18. nucro-technics.com [nucro-technics.com]

- 19. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Computational determination of hERG-related cardiotoxicity of drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Technical Analysis and Application of the Cardiotoxicity-hERG Potassium Channel Inhibition Prediction Model - Oreate AI Blog [oreateai.com]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 25. downloads.regulations.gov [downloads.regulations.gov]

- 26. epa.gov [epa.gov]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 28. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]

- 29. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]

- 30. catalog.labcorp.com [catalog.labcorp.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Simultaneous Quantification of Rocuronium and its Primary Metabolite in Human Plasma

Audience: Researchers, scientists, and drug development professionals in clinical pharmacology, toxicology, and bioanalytical laboratories.

Abstract and Introduction

Rocuronium is a fast-onset, intermediate-duration, non-depolarizing neuromuscular blocking agent (NMBA) widely used in clinical anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery.[1][2] As a quaternary aminosteroid, its pharmacokinetic and pharmacodynamic profiles can exhibit significant inter-patient variability, influenced by factors such as age, organ function, and drug-drug interactions. Therefore, the accurate quantification of rocuronium and its metabolites in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, therapeutic drug monitoring, and forensic toxicology.[1]

The primary metabolic pathway for rocuronium is hepatic deacetylation, leading to the formation of 17-desacetyl-rocuronium, a metabolite with considerably lower neuromuscular blocking activity.[2][3] This application note presents a comprehensive, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous and sensitive determination of rocuronium and 17-desacetyl-rocuronium in human plasma. The method utilizes a straightforward sample preparation technique and is optimized for high throughput, accuracy, and precision, adhering to the principles outlined in regulatory bioanalytical method validation guidelines.[4][5]

Analyte Biochemistry and Metabolic Pathway

Rocuronium is primarily eliminated through biliary excretion, with a smaller fraction excreted in the urine.[6] Metabolism is limited, with the main transformation being hydrolysis of the acetyl group at the 17-position of the steroid nucleus. This process is not dependent on plasma cholinesterase.[7] The resulting metabolite, 17-desacetyl-rocuronium, possesses only about 1/20th the neuromuscular blocking potency of the parent drug.[2] Understanding this pathway is essential for interpreting clinical and forensic data accurately.

Caption: Metabolic conversion of rocuronium to 17-desacetyl-rocuronium.

Principle of the Analytical Method

This method is based on the principle of tandem mass spectrometry, which offers exceptional selectivity and sensitivity for quantifying analytes in complex biological matrices.[8] The workflow involves three key stages:

-

Sample Preparation: Efficient extraction of rocuronium, its metabolite, and an internal standard (IS) from the plasma matrix while removing endogenous interferences like proteins and phospholipids. A liquid-liquid extraction (LLE) is detailed here for its clean extracts, though protein precipitation (PPT) is a faster alternative.

-

Chromatographic Separation: An HPLC or UPLC system is used to separate the analytes from each other and from co-eluting matrix components before they enter the mass spectrometer. This step is critical for minimizing ion suppression.[8]

-

Mass Spectrometric Detection: The analytes are ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM involves selecting a specific precursor ion (Q1) for each analyte and detecting a specific product ion (Q3) generated through collision-induced dissociation (CID).[9] This highly specific Q1/Q3 transition ensures that only the target analytes are quantified, significantly reducing background noise.

Caption: General analytical workflow for rocuronium analysis.

Detailed Protocols

Materials and Reagents

-

Standards: Rocuronium bromide and 17-desacetyl-rocuronium reference standards (purity >99%).

-

Internal Standard (IS): Verapamil hydrochloride or a stable isotope-labeled rocuronium. Verapamil is a suitable, structurally unrelated IS.[10][11]

-

Solvents: HPLC or LC-MS grade acetonitrile, methanol, and dichloromethane.

-

Additives: Formic acid or trifluoroacetic acid (TFA). Note: Volatile buffers like ammonium formate are often preferred over TFA to minimize ion source damage over time.[1]

-

Water: Deionized water, Type I (18.2 MΩ·cm).

-

Biological Matrix: Drug-free human plasma (K2-EDTA).

Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of rocuronium, 17-desacetyl-rocuronium, and Verapamil (IS) in methanol to prepare individual stock solutions. Store at -20°C or below.

-

Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 (v/v) methanol:water mixture.

-